{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine
Description
Chemical Structure:
The compound {1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine (C₁₁H₁₂FN₃) consists of a pyrazole ring substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with a methanamine group. The fluorine atom on the benzyl moiety introduces electronic effects (e.g., increased electronegativity) and steric considerations that influence its reactivity and biological interactions.
Applications:
Pyrazole-based methanamines are widely explored in medicinal chemistry as kinase inhibitors, GPCR modulators, and enzyme-targeting agents. The 3-fluorophenyl substitution is often leveraged to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-11-3-1-2-9(4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAYEXRVHUNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine, also known by its CAS number 1340187-41-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorophenyl group, which enhances its interaction with biological targets, making it an interesting candidate for drug development and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 205.23 g/mol |
| CAS Number | 1340187-41-8 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group enhances binding affinity, while the pyrazole ring contributes to the compound's structural stability. The ethanamine moiety aids in membrane interaction, improving bioavailability and efficacy in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example, compounds within this class have shown promising results against various cancer cell lines:
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | MCF7 | 0.46 |
These findings suggest that derivatives of this compound may exhibit significant cytotoxicity against a range of cancer types, making them valuable candidates for further research and development .
Antimicrobial Activity
Additionally, some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties. While specific data on this compound is limited, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria:
| Compound Name | Activity Type | MIC (mg/mL) |
|---|---|---|
| 3-(4-chlorophenyl)acrylamide | Antibacterial | 0.0039 |
| Pyrrolizidine derivative | Antifungal | 0.025 |
These results underscore the potential for pyrazole derivatives to serve as antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of various pyrazole derivatives revealed that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF7 and A549 cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of this compound in oncology .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of a series of pyrazole derivatives against common pathogens. Results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity, suggesting avenues for optimizing this compound for improved therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Key applications include:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines. The incorporation of a fluorophenyl group may enhance these effects by improving bioavailability and target specificity .
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests its potential in treating neurological disorders such as Alzheimer's disease through modulation of neuroinflammatory responses .
Biochemical Probes
{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine serves as a biochemical probe in studies investigating enzyme interactions and receptor binding. Its unique structure allows researchers to explore molecular mechanisms underlying various biological processes.
Material Science
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of:
- Polymers : The synthesis of polymeric materials incorporating pyrazole units can lead to advanced materials with tailored properties for specific applications, such as drug delivery systems or sensors .
- Nanomaterials : The integration of this compound into nanostructures can enhance the functionality of nanomaterials used in electronics or catalysis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Fluorophenyl vs. Other Aryl Groups
- {1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine: The 4-fluoro substitution (vs. For example, a related compound, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f), achieved 73.12% C content in elemental analysis and distinct IR peaks at 1661 cm⁻¹ (C=N stretch) .
- {1-[(Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanamine :
Chlorine substitution (e.g., 3-chloro, 4-chloro) increases molecular weight and lipophilicity. For instance, (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine (CAS 400877-28-3) has a molecular weight of 207.67 g/mol, compared to 205.23 g/mol for the 3-fluoro analog .
Substituent Position on the Pyrazole
- (1-Methyl-1H-pyrazol-3-yl)methanamine Derivatives :
Substitution at the 3-position (vs. 4-position) alters electronic distribution. For example, tert-butyl derivatives synthesized with (1-methyl-1H-pyrazol-3-yl)methanamine showed higher yields (78–91%) compared to 5-yl analogs (67%) in kinase inhibitor studies .
Functional Group Modifications
Methanamine vs. Carboxamide or Thiadiazole Derivatives
- N-((1-Methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide (6): Replacing methanamine with a carboxamide group introduces hydrogen-bonding capacity, enhancing target engagement.
- 1,3,4-Thiadiazole Derivatives :
Derivatives like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine exhibit antimicrobial activity, highlighting the role of heterocyclic extensions in biological efficacy .
Halogen Substitution Effects
Fluorine vs. Trifluoromethyl Groups
Research Findings and Implications
- Synthetic Efficiency : Methanamine derivatives with 3-fluorophenyl groups are often synthesized via reductive amination (e.g., 40% yield for (1H-pyrazol-4-yl)methanamine in neuropilin-1 antagonist studies) .
- Biological Activity : Fluorine substitution improves metabolic stability, while carboxamide extensions enhance target binding .
- Safety Considerations : Bulky substituents (e.g., 3-methoxyphenyl) correlate with higher toxicity, necessitating structural optimization .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A common approach is the reaction of phenylhydrazines with β-ketoesters or β-diketones under acidic or neutral conditions to yield substituted pyrazoles.
For example, the synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives can be achieved by reacting phenylhydrazine with acetoacetyl derivatives, followed by cyclization using reagents such as phosphorous oxychloride or Lawesson's reagent to improve yields and purity.
The cyclization step may involve the use of phosphorous oxychloride in pyridine, but this method can be time-consuming and may reduce yield and purity. An alternative is the use of Lawesson's reagent for cyclization, which offers improved efficiency.
Methanamine Group Installation
The methanamine (-CH2NH2) moiety attached at the 4-position of the pyrazole ring can be introduced via several strategies:
Reduction of a corresponding nitrile or imine intermediate: A precursor bearing a nitrile group at the 4-position can be reduced to the primary amine using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Reductive amination: The pyrazole-4-carbaldehyde intermediate can be reacted with ammonia or ammonium salts in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the methanamine derivative.
These methods require careful control of reaction conditions to avoid over-reduction or side reactions.
Purification and Isolation
The crude product is often purified by crystallization from solvents such as ethanol or toluene.
Washing with aqueous solutions (e.g., sodium bicarbonate or sodium chloride) at controlled temperatures aids in removing impurities.
Drying under reduced pressure at moderate temperatures (40–50°C) ensures removal of residual solvents without decomposing the product.
Representative Synthetic Procedure (Based on Patent WO2015063709A1)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine | Presence of methanesulfonic acid, room temp | Forms pyrazole intermediate |
| 2 | Cyclization using phosphorous oxychloride in pyridine | Elevated temperature | Forms pyrazole ring |
| 3 | Deprotection with trifluoroacetic acid | Room temp | Removes protecting groups |
| 4 | Alkylation with substituted benzyl halide | Basic conditions (e.g., K2CO3), DMF | Introduces 3-fluorobenzyl group |
| 5 | Reduction or reductive amination to install methanamine | LiAlH4 or NaBH3CN | Yields final methanamine derivative |
| 6 | Purification by crystallization and washing | Ethanol, toluene, aqueous washes | Ensures purity and yield |
Analytical and Research Findings
The synthetic routes involving Lawesson's reagent for cyclization have shown improved yields and purity compared to traditional phosphorous oxychloride methods.
Spectroscopic characterization (NMR, IR) confirms the structural integrity of the pyrazole ring and the successful introduction of substituents.
Optimization of reaction conditions, such as temperature control during washing and crystallization, significantly affects the quality of the final product.
Sodium acetate catalysis has been effectively used in related pyrazole syntheses, though primarily for bis-pyrazole derivatives rather than the specific methanamine-substituted pyrazole.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation of phenylhydrazine with β-ketoesters | Methanesulfonic acid, phosphorous oxychloride or Lawesson's reagent | Efficient ring closure, good yields | Phosphorous oxychloride method time-consuming |
| Introduction of 3-fluorobenzyl group | N-alkylation with 3-fluorobenzyl halide | Base (K2CO3), DMF, room temp | Selective substitution | Requires anhydrous conditions |
| Methanamine installation | Reduction of nitrile or reductive amination | LiAlH4 or NaBH3CN | Direct amine formation | Sensitive to over-reduction |
| Purification | Crystallization, aqueous washes | Ethanol, toluene, sodium bicarbonate washes | High purity product | Requires careful temperature control |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of a pyrazole precursor with 3-fluorobenzyl bromide, followed by amine functionalization. Key steps include:
- Step 1 : Substitution at the pyrazole N1 position using 3-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution. Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere are often employed for reductions .
- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and pyrazole protons (δ 8.1–8.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (C₁₁H₁₁FN₃: 204.0933) to verify molecular formula .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .
Q. What biological mechanisms are hypothesized for this compound?
- Methodological Answer : The fluorophenyl and pyrazole moieties suggest interactions with enzymes or receptors. Preliminary studies on analogs indicate:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., tyrosine kinases) via hydrogen bonding with the amine group .
- Receptor Modulation : Fluorine’s electronegativity enhances binding affinity to G-protein-coupled receptors (GPCRs), as seen in related fluorophenyl-pyrazole derivatives .
- Experimental Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding kinetics .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney Nickel for reductive amination efficiency; Pd/C often provides higher selectivity (>80% yield) .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or temperature .
Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodological Answer :
- Computational Refinement : Re-optimize density functional theory (DFT) models (B3LYP/6-311+G(d,p)) with solvent corrections (PCM for DMSO) .
- Experimental Cross-Validation : Compare experimental ¹³C NMR shifts with computed values (RMSD < 2 ppm acceptable) .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Q. What strategies enable regioselective functionalization of the pyrazole ring?
- Methodological Answer :
- Protecting Groups : Temporarily block the methanamine group with Boc anhydride to direct electrophilic substitution to the C5 position .
- Metal-Mediated Coupling : Suzuki-Miyaura coupling at C3/C5 using Pd(PPh₃)₄ and aryl boronic acids (e.g., for biaryl derivatives) .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) direct reactions to meta/para positions; steric hindrance from the benzyl group limits ortho substitution .
Comparative Structure-Activity Relationship (SAR) Table
| Compound Modification | Biological Activity (vs. Target Compound) | Key SAR Insight | Reference |
|---|---|---|---|
| 4-Fluorophenyl analog | 2× higher kinase inhibition | Para-fluorine enhances π-π stacking | |
| Pyrazole → Triazole substitution | Reduced GPCR binding | Pyrazole’s N-H critical for H-bonding | |
| Methanamine → Methyl ester | Loss of enzyme inhibition | Free amine essential for catalytic site interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
